(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule that features a bromopyridine moiety and a piperidine ring linked through a methanone group. Compounds of this nature are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Coupling Reaction: Formation of the piperidine ring and its attachment to the pyrimidine moiety.
Methanone Formation: Linking the bromopyridine and piperidine rings through a methanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methanone group.
Reduction: Reduction reactions could target the bromopyridine moiety or the methanone group.
Substitution: The bromine atom in the pyridine ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: can be compared with other bromopyridine derivatives or piperidine-containing compounds.
(5-Chloropyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: A similar compound with a chlorine atom instead of bromine.
(5-Bromopyridin-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: A similar compound with an ethanone group instead of methanone.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-7-16(21-12(2)20-11)24-15-3-5-22(6-4-15)17(23)13-8-14(18)10-19-9-13/h7-10,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFNWNIXZXASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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